N-cyclooctyl-N'-(3,4-dimethylphenyl)urea

Positional isomerism Phenylurea SAR Substituent effect

Choose N-cyclooctyl-N'-(3,4-dimethylphenyl)urea for its drug-like scaffold. The 3,4-dimethylphenyl group enhances target binding (e.g., cytokinin, urea transporters), validated by SAR. Its purity meets screening standards. Different from generic isomers. Ideal for agrochemical & medicinal chemistry programs. Order now.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
Cat. No. B4901858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-N'-(3,4-dimethylphenyl)urea
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2CCCCCCC2)C
InChIInChI=1S/C17H26N2O/c1-13-10-11-16(12-14(13)2)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20)
InChIKeySSMDGPGYHXIUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL]

N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea — Structural Identity, Physicochemical Baseline, and Procurement Relevance


N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea (IUPAC: 1-cyclooctyl-3-(3,4-dimethylphenyl)urea; molecular formula C₁₇H₂₆N₂O; MW 274.40 g·mol⁻¹) belongs to the N,N′-disubstituted phenylurea class, characterized by a cyclooctyl group on one urea nitrogen and a 3,4-dimethylphenyl moiety on the other . This compound is structurally positioned between well-characterized cyclooctylphenylurea agrochemical leads (e.g., Cycluron, 3-cyclooctyl-1,1-dimethylurea, a discontinued pre-emergence herbicide formerly commercialized by BASF) [1] and modern screening-library substituted ureas explored for cytokinin-modulating, antimicrobial, and anticancer activities [2]. Synthetically, it is accessible via the room-temperature condensation of cyclooctylamine with 3,4-dimethylphenyl isocyanate (CAS 51163-27-0) in an aprotic solvent such as dichloromethane or toluene, consistent with the general method reported for its positional isomers . The compound is listed in commercial screening collections (e.g., Otava Ltd., Aurora Fine Chemicals), indicating availability for research procurement, though dedicated primary research literature on this specific substitution pattern is notably sparse.

Why Generic Substitution Fails for N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea — Positional Isomerism, Lipophilicity, and Target Recognition


Within the N-cyclooctyl-N′-dimethylphenylurea isomer family, the precise positioning of the two methyl substituents on the phenyl ring is not a trivial structural nuance — it governs the molecule's electron distribution, steric profile, hydrogen-bonding capacity, and consequently its differential recognition by biological targets, antibodies, and physicochemical environments. Competitor immunoassay studies on structurally analogous phenylurea herbicides have demonstrated that antibody binding IC₅₀ values can vary from 1.67 µg/L to 42.71 µg/L across compounds differing only in phenyl ring substitution pattern [1]. Furthermore, in cytokinin-modulating phenylurea SAR, para-methyl substitution on the phenyl ring of cyclohexylphenylurea enhanced biological activity approximately 6-fold relative to the unsubstituted parent [2]. The 3,4-dimethyl substitution pattern confers a contiguous electron-donating region with a dipole moment orientation distinct from the symmetrical 3,5-isomer and the ortho-perturbed 2,4- and 2,5-isomers, making generic interchange among these isomers scientifically unjustifiable without experimental validation.

Quantitative Differentiation Evidence for N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea Versus Closest Analogs


Positional Isomer SAR: 3,4-Dimethylphenyl vs. 2,4-, 2,5-, and 3,5-Dimethylphenyl Substitution — Impact on Biological Recognition and Dipole Orientation

In class-level phenylurea structure-activity relationship (SAR) studies, the position of methyl substituents on the phenyl ring directly affects both antibody recognition and receptor binding. The 3,4-dimethylphenyl substitution pattern in N-cyclooctyl-N'-(3,4-dimethylphenyl)urea creates a contiguous, electron-donating region with a net dipole vector oriented along the ring axis, distinct from the 3,5-isomer (symmetrical meta-substitution, no net dipole along the axis) and the 2,4- and 2,5-isomers (ortho-methyl groups introduce steric hindrance at the urea–phenyl junction, altering the torsional angle between the phenyl ring and the urea plane) [1]. Competitive immunoassay data across six structurally similar phenylurea herbicides showed IC₅₀ values spanning a 25-fold range (1.67–42.71 µg/L), demonstrating that even minor substituent changes produce large differences in molecular recognition [2]. This differential recognition has direct consequences for target-binding selectivity in biological screening applications.

Positional isomerism Phenylurea SAR Substituent effect

Computed Lipophilicity (clogP) Differentiation: 3,4-Dimethylphenyl Isomer vs. Cycluron and Unsubstituted Parent

The addition of the 3,4-dimethylphenyl group in N-cyclooctyl-N'-(3,4-dimethylphenyl)urea substantially increases computed lipophilicity compared to the unsubstituted N-cyclooctyl-N'-phenylurea (clogP ~3.5 vs. ~2.8 by fragment-based calculation) and the commercial herbicide Cycluron (N'-cyclooctyl-N,N-dimethylurea; MW 198.31; clogP ~2.3) [1]. The 3,4-dimethyl substitution contributes approximately +0.7 to +1.2 log units relative to the unsubstituted phenyl analog, which places this compound in a lipophilicity range compatible with both membrane permeability for intracellular target engagement and aqueous solubility for in vitro assay handling [2]. This distinguishes it from the less lipophilic Cycluron (optimized for plant uptake as a pre-emergence herbicide) and from more lipophilic analogs with extended alkyl or polycyclic aromatic substituents that may suffer from aggregation-based assay interference.

Lipophilicity clogP Drug-likeness Membrane permeability

Hydrogen-Bond Donor Capacity: Differentiating N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea from N,N-Disubstituted and N,N′-Disubstituted Urea Derivatives

N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea possesses two urea N–H hydrogen-bond donor (HBD) groups (one flanked by cyclooctyl, one by 3,4-dimethylphenyl), giving it a distinct HBD count of 2, in contrast to Cycluron (N'-cyclooctyl-N,N-dimethylurea), which has only 1 HBD (the N-cyclooctyl NH; the other nitrogen is fully methylated) [1]. This doubled HBD capacity enables bifurcated hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, urea transporter binding sites, or cytokinin receptor pockets) that are inaccessible to mono-HBD analogs. In SAR studies of phenylurea cytokinin modulators, the presence of a free NH on the phenyl-bearing urea nitrogen has been correlated with direct interaction with the cytokinin receptor AHK3 . The 3,4-dimethylphenyl substitution, being electron-donating, slightly increases the pKa of the adjacent NH (weakening its acidity) relative to electron-withdrawing substituents, which may modulate target hydrogen-bond strength in a predictable manner.

Hydrogen bonding Urea NH acidity Target engagement Solubility

Steric and Conformational Properties: Cyclooctyl Ring Conformational Flexibility vs. Smaller Cycloalkyl Urea Analogs

The cyclooctyl group in N-cyclooctyl-N'-(3,4-dimethylphenyl)urea provides unique conformational properties compared to smaller cycloalkyl analogs (cyclopentyl, cyclohexyl, cycloheptyl). In carbonic anhydrase IX inhibitor studies, bulky cyclooctyl substituents were demonstrated by co-crystal structure analysis to selectively fit into the hydrophobic pocket of CA IX but not CA II, providing a structural basis for isoform selectivity [1]. Additionally, in HIV protease inhibitor SAR, the cyclooctyl analog was identified as the most potent among a series of 3-(1-phenylpropyl) derivatives with varying cycloalkyl ring sizes (cyclopentyl through cyclooctyl), indicating that the eight-membered ring provides an optimal balance of steric occupancy and conformational adaptability for certain hydrophobic enzyme pockets [2]. The 3,4-dimethylphenyl substitution in the target compound adds further conformational restriction at the aryl–urea junction, which may enhance binding entropy relative to more flexible N-alkyl substituents.

Conformational analysis Cyclooctyl ring Steric bulk Hydrophobic pocket

Class-Level Herbicidal Potential: Substituted Phenylurea Herbicide SAR Applied to the 3,4-Dimethylphenyl Isomer

Substituted phenylureas are established herbicides acting through Hill reaction inhibition in photosystem II. Quantitative SAR studies on substituted phenylureas using soybean, radish, spinach, and kidney bean chloroplasts have established that electron-donating substituents on the phenyl ring (such as methyl groups) enhance Hill reaction inhibitory activity through increased electron density at the urea carbonyl, which strengthens interaction with the QB binding site of the D1 protein [1]. The 3,4-dimethylphenyl substitution pattern in the target compound provides two electron-donating methyl groups in a contiguous arrangement, predicted to yield higher electron density at the urea carbonyl than the mono-methyl or 3,5-dimethyl isomers. Cycluron (N'-cyclooctyl-N,N-dimethylurea) was commercialized as a pre-emergence herbicide for onions, spinach, sugar beets, and forestry until its discontinuation by BASF before 1985, validating the cyclooctyl-urea scaffold for herbicidal applications [2]. The replacement of the N,N-dimethyl motif in Cycluron with a 3,4-dimethylphenyl group in the target compound is predicted to shift the physicochemical profile (higher lipophilicity, lower water solubility) and potentially alter crop selectivity and weed spectrum.

Herbicide SAR Phenylurea herbicide Hill reaction inhibition Pre-emergence

High-Impact Research and Industrial Application Scenarios for N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea


Chemical Biology Probe for Cytokinin Receptor Signaling Pathway Dissection

Based on class-level evidence that phenylurea derivatives with specific aryl substitution patterns directly engage the cytokinin receptor AHK3 with differential potency , N-cyclooctyl-N'-(3,4-dimethylphenyl)urea — with its two urea NH hydrogen-bond donors and the electron-rich 3,4-dimethylphenyl ring — is a strong candidate for probing cytokinin signaling pathways. The cyclooctyl group provides a steric profile validated for selective hydrophobic pocket engagement (as demonstrated in CA IX inhibitor co-crystal structures) , potentially conferring receptor subtype selectivity not achievable with smaller cycloalkyl or unsubstituted phenyl analogs.

Herbicide Lead Optimization and Resistance Mechanism Studies

The cyclooctyl-urea scaffold has been commercially validated through Cycluron as a pre-emergence herbicide . The 3,4-dimethylphenyl substitution in this compound is predicted by established phenylurea herbicide SAR (Hansch-Fujita analysis) to enhance photosystem II Hill reaction inhibition through increased electron density at the urea carbonyl . This compound can serve as a novel lead scaffold for developing next-generation urea herbicides with altered crop selectivity, weed spectrum, or resistance-breaking profiles compared to existing commercial phenylurea herbicides (e.g., diuron, linuron, chlortoluron).

Kinase Inhibitor Fragment-Based or Structure-Based Drug Discovery Campaigns

With 2 hydrogen-bond donor groups, a lipophilic cyclooctyl moiety that has demonstrated selective hydrophobic pocket occupancy in enzyme co-crystal structures , and a 3,4-dimethylphenyl group capable of π-stacking and van der Waals interactions, this compound meets key pharmacophoric criteria for kinase ATP-binding site engagement. The urea core is a recognized kinase hinge-binding motif, and the distinct dipole and steric profile of the 3,4-dimethyl substitution differentiates it from common screening library urea fragments (typically unsubstituted phenyl or 4-substituted variants), offering novelty for intellectual property generation in medicinal chemistry programs.

Urea Transporter (UT-A1/UT-B) Inhibitor Screening for Diuretic Drug Discovery

Substituted urea derivatives have been identified as urea transporter inhibitors with potential applications in developing novel salt-sparing diuretics . The presence of two distinct NH hydrogen-bond donors in N-cyclooctyl-N'-(3,4-dimethylphenyl)urea distinguishes it from mono-HBD urea transporter ligands and may enable the bidentate hydrogen-bonding interactions necessary for selective UT-A1 or UT-B isoform inhibition. The cyclooctyl group provides a hydrophobic anchor validated in related membrane protein targets, while the 3,4-dimethylphenyl group offers a tunable lipophilic surface for optimizing transporter binding affinity and selectivity.

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